An In-depth Technical Guide to N-Phenylethylenediamine (CAS: 1664-40-0)
An In-depth Technical Guide to N-Phenylethylenediamine (CAS: 1664-40-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenylethylenediamine, identified by the CAS number 1664-40-0, is an organic compound featuring a phenyl group and two amino groups attached to an ethylene (B1197577) backbone.[1] Also known as N-(2-Aminoethyl)aniline, this chemical serves as a crucial building block and intermediate in various fields of organic synthesis.[2][3] Its structure allows it to act as a nucleophile and a ligand in coordination chemistry.[1] This guide provides a detailed overview of its properties, safety information, and experimental applications, tailored for professionals in research and development.
Core Physicochemical and Safety Properties
The fundamental properties of N-Phenylethylenediamine are summarized below. This data is essential for designing experimental conditions and ensuring safe handling.
Physicochemical Data Summary
| Property | Value | Reference |
| CAS Number | 1664-40-0 | [1][2] |
| Molecular Formula | C₈H₁₂N₂ | [1][4] |
| Molecular Weight | 136.19 g/mol | [2] |
| Appearance | Colorless to light orange/yellow clear liquid | [1][5] |
| Boiling Point | 262-264 °C (lit.) | [2][4] |
| Density | 1.041 g/mL at 25 °C (lit.) | [2] |
| Refractive Index | n20/D 1.587 (lit.) | [2] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |
| Solubility | Moderately soluble in water; soluble in organic solvents | [1] |
| Storage Temperature | 2-8°C | [2] |
Safety and Hazard Information
Proper handling of N-Phenylethylenediamine is critical. The compound is classified as corrosive and requires specific safety precautions.
| Hazard Category | Details | Reference |
| GHS Pictogram | GHS05 (Corrosion) | [2] |
| Signal Word | Danger | [2][4] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [2][4] |
| H315: Causes skin irritation. | [3] | |
| H319: Causes serious eye irritation. | [3] | |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [3][4] |
| P302+P352: IF ON SKIN: Wash with plenty of water. | [3] | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] | |
| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [2] | |
| P304+P340+P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor. | [2] | |
| Storage Class | 8A - Combustible corrosive hazardous materials | [2] |
| Recommended PPE | Faceshields, Gloves, Goggles, Type ABEK (EN14387) respirator filter | [2] |
Experimental Protocols and Synthetic Applications
N-Phenylethylenediamine is a versatile intermediate, primarily used in N-alkylation reactions to synthesize more complex molecules. A representative experimental protocol for its use in reductive amination is detailed below.
Representative Protocol: Reductive Amination for N-Alkylation
This protocol describes the synthesis of an N-alkylated derivative, a common transformation in drug development and materials science. The reaction involves the formation of an imine intermediate, which is then reduced in situ.
Objective: To synthesize N-Ethyl-N'-phenylethylenediamine from N-Phenylethylenediamine and acetaldehyde (B116499).
Materials and Reagents:
-
N-Phenylethylenediamine (1.0 equivalent)
-
Anhydrous Dichloromethane (DCM)
-
Acetaldehyde (1.1 equivalents)[6]
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 equivalents)[6]
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-phenylethylenediamine in anhydrous DCM.[6]
-
Imine Formation: Cool the solution to 0 °C using an ice bath. Slowly add acetaldehyde dropwise to the stirred solution. Allow the mixture to stir at this temperature for 30 minutes to facilitate the formation of the imine intermediate.[6]
-
Reduction: While maintaining the temperature below 10°C, add sodium triacetoxyborohydride portion-wise over 30 minutes.[6]
-
Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.[6][7]
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[6][7]
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.[6]
-
Extraction: Extract the aqueous layer with DCM. Combine all organic layers.[6]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[6][7]
-
Final Product Isolation: The crude product can be further purified by vacuum distillation or column chromatography.[8]
Visualizations: Workflows and Logical Diagrams
Diagrams are crucial for visualizing experimental processes and chemical pathways. Below are Graphviz diagrams illustrating a typical synthetic workflow and the logical role of N-Phenylethylenediamine as a chemical building block.
Applications in Research and Drug Development
N-Phenylethylenediamine is a key starting material in the synthesis of a wide range of target molecules.
-
Pharmaceutical Synthesis: It serves as a precursor for creating more complex molecules with potential biological activity. Its diamine structure is a common feature in various pharmacophores.
-
Coordination Chemistry: The two nitrogen atoms can act as a bidentate ligand, chelating to metal ions to form stable complexes. These complexes are studied for catalytic and material science applications.[1]
-
Dye and Agrochemical Production: The compound is utilized as an intermediate in the manufacturing of certain dyes and agrochemicals.[1]
While direct involvement in specific biological signaling pathways is not its primary role, the derivatives synthesized from N-Phenylethylenediamine are often designed to interact with biological targets, making it a foundational element in the drug discovery process.
References
- 1. CAS 1664-40-0: N-Phenylethylenediamine | CymitQuimica [cymitquimica.com]
- 2. N-Phenylethylenediamine 98 1664-40-0 [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. AB140663 | CAS 1664-40-0 – abcr Gute Chemie [abcr.com]
- 5. N-Phenylethylenediamine | 1664-40-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
